N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
Description
N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-methoxyphenyl group at position 2 and an acetamide side chain linked via an ether oxygen to a 3-fluorophenyl group. Its molecular formula is C25H22FN2O4 (MW: 414.46) .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-19-11-9-16(10-12-19)22-14-23(20-7-2-3-8-21(20)27-22)30-15-24(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVOOYJTRYTIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin derivative under acidic conditions.
Introduction of the Methoxy Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto the phenyl ring.
Formation of the Amide Linkage: The final step involves the formation of the amide linkage by reacting the quinoline derivative with 3-fluoroaniline and acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
The target compound’s quinoline core and acetamide linkage distinguish it from analogs with quinazoline, indole, or flavone backbones. Key structural variations include:
- Substituents on the aromatic rings : Fluorine, chlorine, methoxy, and sulfonyl groups.
- Linkage type : Ether (oxy), thioether, or sulfonyl bridges.
- Heterocyclic core: Quinoline vs. quinazoline or indole derivatives.
Table 1: Structural and Pharmacological Comparison of Selected Analogs
*Estimated based on molecular formulas.
Pharmacological Profiles of Key Analogs
- Anticancer Activity : Quinazoline-sulfonyl acetamides () showed potent activity against HCT-116, MCF-7, and PC-3 cell lines (IC50 <10 µM), outperforming flavone-based analogs () .
- Synthetic Feasibility : Chlorophenyl and sulfonyl analogs () were synthesized in moderate yields (40–79%), suggesting the target compound’s synthetic route may require optimization for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
